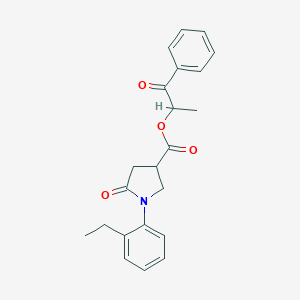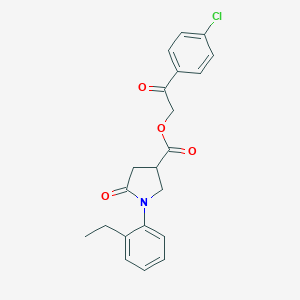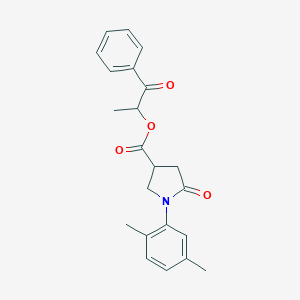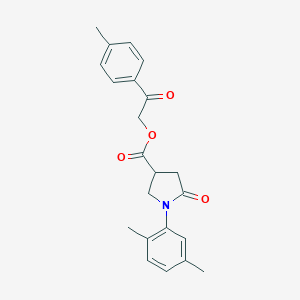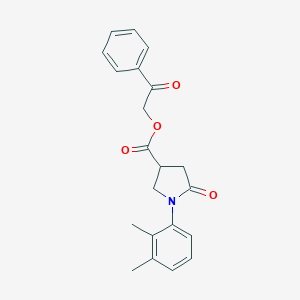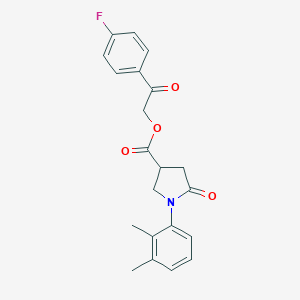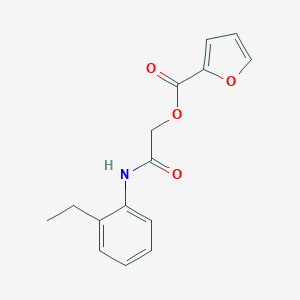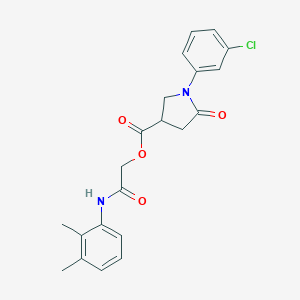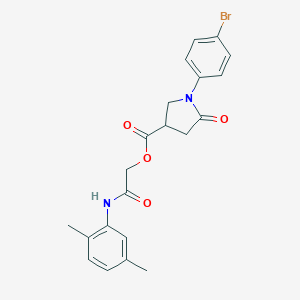
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it has been found to have promising anti-cancer properties.
Wirkmechanismus
BPTES works by irreversibly binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. This selectivity is due to the high levels of glutaminase activity in cancer cells compared to normal cells. BPTES has also been found to have anti-tumor effects in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPTES is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, the use of BPTES in clinical settings is limited by its poor solubility and stability, which makes it difficult to administer in a safe and effective manner.
Zukünftige Richtungen
There are several future directions for research on BPTES. One area of focus is the development of more stable and soluble analogs of BPTES that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, research is ongoing to investigate the potential use of BPTES in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of BPTES involves a series of chemical reactions that are carefully controlled to produce a high yield of the desired compound. The process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential use as an anti-cancer agent. It has been found to selectively inhibit the activity of a specific enzyme, glutaminase, which is essential for the survival of many cancer cells. This inhibition leads to a depletion of glutamine, which is an important nutrient for cancer cells, resulting in their death.
Eigenschaften
Produktname |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C20H19N3O3S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)19(25)22-20-21-16-5-3-4-6-17(16)27-20/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
ZDFKSHUFJAEHDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



